molecular formula C20H24FN5O B1212582 BMS-181101

BMS-181101

カタログ番号: B1212582
分子量: 369.4 g/mol
InChIキー: NRLXAYBZNVHRFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-181101 is a novel investigational antidepressant with dual pharmacological properties: serotonin reuptake inhibition and 5-HT receptor agonism . Developed by Bristol-Myers Squibb, it underwent clinical trials in the 1990s–2000s to evaluate its pharmacokinetics (PK), safety, and brain distribution. Key findings include:

  • Pharmacokinetic Variability: Steady-state PK parameters (AUC, Cmax, t1/2) vary significantly with age, gender, and diurnal rhythm. For example, elderly subjects exhibited 50% higher AUCtau (58.8–102.4 ng·hr/mL vs. 39.0–64.3 ng·hr/mL in young adults) and prolonged t1/2 (5.7–10.4 hours vs. 3.2–4.5 hours) .
  • Analytical Methods: A validated HPLC-UV method quantified this compound and its hydroxy metabolites (6ʹ-hydroxy and 7ʹ-hydroxy) in plasma, with a lower limit of quantitation (LLOQ) of 50 ng/mL and precision within 12.7% RSD .

特性

分子式

C20H24FN5O

分子量

369.4 g/mol

IUPAC名

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole

InChI

InChI=1S/C20H24FN5O/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18/h4-5,11-14,23H,2-3,6-10H2,1H3

InChIキー

NRLXAYBZNVHRFL-UHFFFAOYSA-N

正規SMILES

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F

同義語

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride
BMS 181101
BMS-181101

製品の起源

United States

準備方法

BMS-181101の合成は、[11C]CH3Iを用いた5-ヒドロキシピペラジン前駆体のメチル化を伴います。 生成物はその後、高速液体クロマトグラフィーで精製されます . This compoundの工業生産方法は広く文書化されていませんが、合成には通常、標準的な有機化学技術が含まれます。

類似化合物との比較

Pharmacokinetic Profile

BMS-181101’s PK contrasts with other antidepressants, such as centpropazine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine:

Parameter This compound Centpropazine Fluoxetine (Literature Data)
AUCtau 39.0–102.4 ng·hr/mL Not reported (rat study) ~1000–1500 ng·hr/mL (humans)
Cmax 9.08–25.2 ng/mL 1280–2500 ng/mL (rats) ~50–100 ng/mL (humans)
t1/2 3.2–10.4 hours Stable in serum for 3 freeze-thaw cycles 1–4 days (prolonged in humans)
Metabolites 6ʹ-hydroxy, 7ʹ-hydroxy Hydroxy-metabolite identified Norfluoxetine (active metabolite)

Key Observations :

  • This compound’s lower Cmax and AUC vs. centpropazine (in rats) suggest differences in bioavailability or metabolic clearance .
  • Gender and age significantly impact this compound’s PK, necessitating dose adjustments in elderly and female patients .

Receptor Binding and Mechanism

For example:

  • This compound: Distribution volumes were uniform across brain regions (cerebellum, caudate, thalamus), indicating nonspecific uptake driven by cerebral blood flow .
  • Fluoxetine : Binds selectively to serotonin transporters (SERT) with high affinity (Ki ~1 nM) .
  • Tariquidar : A P-glycoprotein inhibitor used in PET studies, demonstrates saturable binding at blood-brain barrier transporters, unlike this compound .

Clinical Implications :

  • The lack of target engagement contributed to this compound’s discontinuation, whereas SSRIs with specific binding advanced to clinical use .

Analytical Methodologies

This compound and centpropazine were analyzed using HPLC, but with distinct validation parameters:

Parameter This compound Centpropazine
Matrix Rat/monkey plasma Human/monkey/rat serum
LLOQ 50 ng/mL 5 ng/mL
Recovery ±10.5% accuracy 92–105%
Stability 1 month at -20°C 3 freeze-thaw cycles

Insights :

  • Centpropazine’s method achieved higher sensitivity (LLOQ = 5 ng/mL), enabling detection at lower concentrations .

Clinical Outcomes and Discontinuation

  • This compound : Despite favorable tolerability in males, its development was halted due to lack of target specificity in PET studies and variable PK requiring complex dosing .
  • Comparators : Drugs like citalopram and sertraline succeeded due to predictable PK and clear receptor engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。